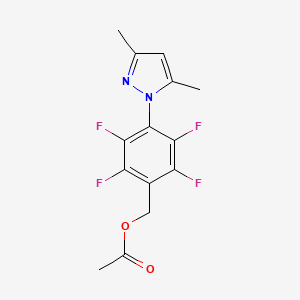

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3,5,6-tetrafluorobenzyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3,5,6-tetrafluorobenzyl acetate often involves multistep reactions including condensation, acylation, or cyclocondensation processes. For instance, a related compound was prepared via condensation of specific aldehydes with amino-pyrazolone derivatives in the presence of acetic acid under reflux conditions, indicating a method that could be adapted for the synthesis of the target compound (Naganagowda & Petsom, 2012). Another synthesis approach involves the phase transfer catalyzed reaction of diazonium tetrafluoroborates with potassium acetate to form pyrazolo[3,4-d]isoxazole derivatives, highlighting a potential pathway for creating complex pyrazole-based structures (Rajanarendar et al., 2007).

Molecular Structure Analysis

Molecular structure analysis of compounds in this class typically involves a combination of X-ray crystallography, NMR spectroscopy, and computational methods. The molecular structure is crucial for understanding the conformational isomerism and the spatial arrangement of atoms within the molecule. For example, aromatic propellenes related to the target compound have been studied to reveal the conformational isomerism and interactions within the crystal structures, employing X-ray analysis and semi-empirical calculations (Foces-Foces et al., 1996).

Chemical Reactions and Properties

Chemical reactions involving pyrazole-based compounds can include nucleophilic substitution reactions, cyclocondensation, and acylation, leading to a wide range of derivatives with diverse properties. These reactions are pivotal for modifying the chemical structure to enhance specific properties or introduce new functionalities. The study of such reactions provides insight into the reactivity and potential applications of these compounds (Rajanarendar et al., 2007).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are essential for determining the compound's suitability for various applications. These properties are influenced by the molecular structure and can be investigated using techniques like X-ray diffraction and differential scanning calorimetry. Although specific data on the target compound are not available, studies on related compounds provide a foundation for understanding the physical characteristics of similar molecular structures (Foces-Foces et al., 1996).

Applications De Recherche Scientifique

Organic Synthesis Applications

Organic synthesis sees the use of complex molecules like 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3,5,6-tetrafluorobenzyl acetate in constructing heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals. A study on the three-component cyclocondensation of dimedone with aldehydes and malononitrile for constructing tetrahydrobenzo[b]pyrans highlights the importance of such molecules in synthesizing valuable heterocyclic compounds using different organocatalysts (H. Kiyani, 2018). This demonstrates the molecule's relevance in creating complex structures beneficial for various scientific applications.

Medicinal Chemistry Applications

In medicinal chemistry, pyrazole and its derivatives play a significant role due to their wide range of biological activities. A comprehensive review on the synthesis of pyrazole heterocycles underlines the significance of these compounds across several biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties, among others (A. M. Dar & Shamsuzzaman, 2015). This indicates that the structure could be a key precursor or motif in drug discovery efforts targeting a broad spectrum of diseases.

Environmental Science Applications

In environmental science, understanding the behavior and fate of complex chemical compounds, similar to the fluorinated structures related to the chemical , is critical. For instance, studies on per- and polyfluoroalkyl substances (PFAS) and their alternatives shed light on the environmental distribution, persistence, and potential toxic effects of such compounds, guiding the search for safer alternatives (Yu Wang et al., 2019). This perspective could inform research into the environmental impact and management of fluorinated compounds, including those with structures similar to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3,5,6-tetrafluorobenzyl acetate.

Propriétés

IUPAC Name |

[4-(3,5-dimethylpyrazol-1-yl)-2,3,5,6-tetrafluorophenyl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F4N2O2/c1-6-4-7(2)20(19-6)14-12(17)10(15)9(5-22-8(3)21)11(16)13(14)18/h4H,5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVJPYBXZIYQAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=C(C(=C(C(=C2F)F)COC(=O)C)F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-[(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidin-3-yl)methyl]benzamide](/img/structure/B5557101.png)

![3-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5557134.png)

![8-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5557137.png)

![3-[(dimethylamino)methyl]-2,8-dimethyl-4-quinolinol](/img/structure/B5557140.png)

![5-ethyl-4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}pyrimidin-2-amine](/img/structure/B5557149.png)

![2-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5557152.png)

![4-methyl-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5557155.png)

![[(3aS*,9bS*)-2-(1,3-benzothiazol-6-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5557169.png)

![4-ethoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5557188.png)